S1RA

説明

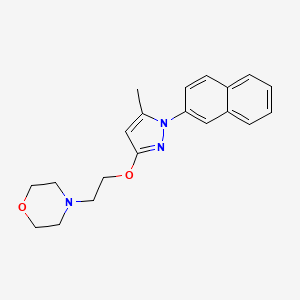

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPGXHRHNRYVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022521 | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878141-96-9 | |

| Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-52862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-52862 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of E-52862 (S1RA): A Selective Sigma-1 Receptor Antagonist for Neuropathic Pain

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

E-52862, also known as S1RA, is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in the modulation of pain signaling pathways. Developed by ESTEVE, this novel compound has been investigated as a first-in-class analgesic for neuropathic pain. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of E-52862. It includes a summary of its pharmacological properties, key preclinical and clinical data, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

Introduction

The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a variety of central nervous system disorders, most notably neuropathic pain.[1] Unlike traditional receptors located on the cell surface, the S1R is an intracellular chaperone protein primarily residing at the endoplasmic reticulum-mitochondrion interface. It modulates a range of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling.

E-52862 (4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine) is a small molecule antagonist designed to selectively target the S1R.[1] Its development represents a novel approach to pain management, moving beyond conventional analgesic targets. This document details the scientific journey of E-52862 from its discovery through preclinical and clinical investigations.

Discovery and Lead Optimization

The discovery of E-52862 originated from a lead optimization program focused on a series of 1-arylpyrazole derivatives. The primary objective was to identify a compound with high affinity and selectivity for the S1R, coupled with favorable pharmacokinetic properties for oral administration.

While specific details of the lead optimization cascade are proprietary, the process involved systematic modifications of the arylpyrazole scaffold to enhance potency at the S1R while minimizing off-target activities. This effort culminated in the identification of E-52862 as a clinical candidate with a promising preclinical profile.

Pharmacological Profile

Binding Affinity and Selectivity

E-52862 demonstrates high affinity for the human sigma-1 receptor with a reported Ki value of 17.0 ± 7.0 nM.[1] It exhibits significant selectivity over the sigma-2 receptor. This high selectivity is a key attribute, minimizing the potential for off-target effects.

| Target | Species | K_i (nM) | Reference |

| Sigma-1 Receptor | Human | 17.0 ± 7.0 | [1] |

| Sigma-2 Receptor | Not Specified | >1000 |

Table 1: In Vitro Binding Affinity of E-52862

Functional Activity

While primarily characterized by its binding affinity, functional assays have been employed to determine the antagonistic properties of E-52862.

| Assay/Receptor | Species | IC50 (µM) | Reference |

| 5-HT2B Receptor | Human | 4.7 |

Table 2: In Vitro Functional Activity of E-52862

Mechanism of Action and Signaling Pathway

The sigma-1 receptor is a ligand-operated intracellular chaperone that modulates the function of various proteins, including ion channels and G-protein coupled receptors. As an antagonist, E-52862 is proposed to inhibit the pronociceptive actions mediated by the S1R.

The diagram below illustrates the proposed signaling pathway of the sigma-1 receptor and the inhibitory action of E-52862. Under conditions of cellular stress or neuronal hyperexcitability, the S1R can translocate and interact with various effector proteins, such as NMDA receptors and voltage-gated ion channels, leading to an amplification of pain signals. E-52862, by binding to the S1R, is thought to prevent these interactions, thereby dampening neuronal sensitization and reducing pain hypersensitivity.

Caption: Proposed mechanism of action of E-52862.

Preclinical Development

In Vivo Efficacy Models

E-52862 has demonstrated robust efficacy in various preclinical models of neuropathic pain.

This model is a widely used paradigm for inducing neuropathic pain.

Caption: Experimental workflow for the CCI model.

This model assesses pain hypersensitivity induced by the inflammatory agent capsaicin.

Experimental Protocol:

-

Animal Acclimation: Mice are acclimated to the testing environment and handling procedures.

-

Baseline Measurement: The baseline mechanical withdrawal threshold is determined using von Frey filaments applied to the plantar surface of the hind paw.

-

Capsaicin Injection: A solution of capsaicin is injected intraplantarly to induce hypersensitivity.

-

Drug Administration: E-52862 or vehicle is administered at a specified time point post-capsaicin injection.

-

Post-treatment Measurement: Mechanical withdrawal thresholds are re-assessed at various time points after drug administration to evaluate the analgesic effect.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of E-52862.

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | PO | Data not available | Data not available | Data not available | Data not available |

| Dog | PO | Data not available | Data not available | Data not available | Data not available |

| Monkey | PO | Data not available | Data not available | Data not available | Data not available |

Table 3: Preclinical Pharmacokinetic Parameters of E-52862 (Data not publicly available in detail)

Toxicology

Preclinical safety studies, including 13-week repeat-dose toxicity studies in multiple animal species, have indicated a favorable safety and tolerability profile for E-52862.[2]

Clinical Development

E-52862 has progressed through Phase I and Phase II clinical trials.

Phase I Studies

Phase I trials involving over 300 healthy volunteers demonstrated that E-52862 has a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily oral administration.[2]

| Parameter | Value Range |

| Tmax (h) | ~4 |

| t1/2 (h) | 20-30 |

Table 4: Human Pharmacokinetic Parameters of E-52862 from Phase I Studies (Approximate values)

Phase II Studies

Phase II proof-of-concept studies were conducted in patients with different types of neuropathic pain.

A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of E-52862 in patients with PDN.

Another Phase II study assessed the efficacy and safety of E-52862 in patients experiencing chronic neuropathic pain following surgery.[3] The study demonstrated a statistically significant reduction in pain scores for E-52862 compared to placebo.[3]

| Study Population | Primary Endpoint | Outcome | Reference |

| Painful Diabetic Neuropathy | Change from baseline in daily pain score | Not met | |

| Chronic Postsurgical Pain | Change from baseline in daily pain score | Met (p=0.029) | [3] |

Table 5: Summary of Phase II Clinical Trial Outcomes for E-52862

Conclusion

E-52862 (this compound) represents a pioneering effort in the development of selective sigma-1 receptor antagonists for the treatment of neuropathic pain. Its novel mechanism of action, demonstrated preclinical efficacy, and favorable safety profile in early clinical trials underscore the potential of targeting the S1R for pain management. While the clinical development of E-52862 for chronic pain did not proceed to Phase III, the knowledge gained from its extensive investigation provides a valuable foundation for the future development of next-generation S1R modulators. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of pain drug discovery and development.

References

- 1. E-52862 - Wikipedia [en.wikipedia.org]

- 2. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physiciansweekly.com [physiciansweekly.com]

Pharmacological profile of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine, also known as S1RA or E-52862. This compound is a potent and highly selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone implicated in the modulation of nociception.[1] This document details the binding affinity, selectivity, and functional antagonism of this compound at the σ1 receptor. Furthermore, it consolidates findings from key preclinical studies that demonstrate its efficacy in various models of neuropathic and inflammatory pain. Detailed experimental protocols for the pivotal assays, along with visual representations of signaling pathways and experimental workflows, are provided to facilitate a deeper understanding of its mechanism of action and preclinical validation.

Introduction

The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in modulating various cellular functions, including intracellular Ca2+ signaling, ion channel activity, and neurotransmitter release. Its involvement in the pathophysiology of pain, particularly in central sensitization processes, has identified it as a promising therapeutic target for the development of novel analgesics. This compound (E-52862) has emerged as a first-in-class selective σ1 receptor antagonist with significant potential for the treatment of neuropathic pain.[2]

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human and guinea pig σ1 receptors, with Ki values in the nanomolar range.[1][3] Importantly, it demonstrates excellent selectivity over the sigma-2 (σ2) receptor and a wide panel of other receptors, ion channels, and enzymes, underscoring its specific mechanism of action.[1][3]

Table 1: Binding Affinity and Selectivity of this compound

| Target | Species | Ki (nM) | Reference |

| σ1 Receptor | Human | 17.0 ± 7.0 | [2][3] |

| σ1 Receptor | Guinea Pig | 23.5 | [1] |

| σ2 Receptor | Guinea Pig | > 1000 | [1][3] |

| σ2 Receptor | Rat | > 1000 | [1][3] |

| 5-HT2B Receptor | Human | 328 | [1] |

Functional Activity

Functional assays have confirmed that this compound acts as a pure antagonist at the σ1 receptor. In assays measuring the modulation of radioligand binding in the presence of phenytoin, this compound demonstrated antagonist properties.[1]

Table 2: Functional Activity of this compound

| Target | Species | Functional Assay | Activity | IC50 (nM) | Reference |

| σ1 Receptor | Guinea Pig | --INVALID-LINK---Pentazocine binding modulation | Antagonist | - | [1] |

| 5-HT2B Receptor | Human | Functional Antagonism | Antagonist | 4700 | [1] |

Mechanism of Action and Signaling Pathways

The analgesic effects of this compound are mediated through its antagonism of the σ1 receptor, which in turn modulates downstream signaling pathways involved in pain processing. The σ1 receptor is known to interact with and modulate the function of several key proteins, including the N-methyl-D-aspartate (NMDA) receptor and various ion channels. By antagonizing the σ1 receptor, this compound is thought to prevent the potentiation of NMDA receptor activity and reduce neuronal hyperexcitability, which are key features of central sensitization in chronic pain states.[4]

Preclinical Efficacy

This compound has demonstrated significant efficacy in a variety of preclinical models of pain, highlighting its potential as a broad-spectrum analgesic.

Neuropathic Pain Models

-

Formalin-Induced Nociception: this compound dose-dependently inhibited both the acute (neurogenic) and tonic (inflammatory) phases of the formalin-induced licking response in mice, indicating effects on both direct nociceptor activation and central sensitization.[1]

-

Capsaicin-Induced Hypersensitivity: this compound effectively reduced mechanical hypersensitivity induced by intraplantar injection of capsaicin in mice.[1]

-

Sciatic Nerve Injury Models: In models of peripheral nerve injury, such as partial sciatic nerve ligation, this compound has been shown to alleviate both mechanical allodynia and thermal hyperalgesia.[1]

Inflammatory Pain Models

This compound has also shown efficacy in models of inflammatory pain, such as carrageenan- and complete Freund's adjuvant-induced paw edema and hyperalgesia in mice.[5]

Experimental Protocols

Radioligand Binding Assay for σ1 Receptor

This protocol is adapted from studies characterizing the binding of this compound to the σ1 receptor.[1]

Methodology:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Binding Reaction: The membrane preparation is incubated with the radioligand (--INVALID-LINK---pentazocine) and a range of concentrations of the test compound (this compound) in a final volume of 1 ml.

-

Incubation: The reaction mixture is incubated at a specified temperature (e.g., 37°C) for a set duration (e.g., 150 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Formalin Test in Mice

This protocol is a standard method for assessing the efficacy of analgesic compounds.[6][7][8][9][10]

Methodology:

-

Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimatize to the testing environment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the mouse's hind paw.

-

Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Data Analysis: The total licking/biting time in each phase is calculated and compared between the this compound-treated and vehicle-treated groups.

Spinal Cord Electrophysiology: Wind-up Recording

This ex vivo protocol assesses the effect of this compound on the hyperexcitability of spinal cord neurons.[1]

Methodology:

-

Spinal Cord Preparation: The spinal cord is isolated from a neonatal mouse and transverse slices are prepared.

-

Recording Setup: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed on a dorsal root, and a recording electrode is placed on the corresponding ventral root.

-

Wind-up Induction: A train of repetitive electrical stimuli (e.g., 1 Hz for 20 seconds) is delivered to the dorsal root to induce a "wind-up" response, which is a progressive increase in the number of action potentials recorded from the ventral root.

-

Drug Application: this compound is bath-applied to the spinal cord slice at various concentrations.

-

Data Analysis: The magnitude of the wind-up response is quantified before and after the application of this compound to determine its inhibitory effect.

Synthesis

The synthesis of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (this compound, E-52862) has been described in the literature and generally involves the coupling of a substituted pyrazole intermediate with a morpholine-containing side chain.

Conclusion

This compound (E-52862) is a highly selective and potent antagonist of the σ1 receptor with a compelling preclinical pharmacological profile. Its demonstrated efficacy in a range of neuropathic and inflammatory pain models, coupled with a well-defined mechanism of action involving the modulation of central sensitization, positions it as a promising candidate for the development of a novel class of analgesics. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and other σ1 receptor modulators.

References

- 1. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. criver.com [criver.com]

- 10. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]

An In-depth Technical Guide to Sigma-1 Receptor (S1R) Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It is a ligand-operated transmembrane protein that plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[3][4] The S1R has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, depression, neurodegenerative diseases, and addiction.[5][6] This technical guide provides a comprehensive overview of the binding affinity and selectivity of sigma-1 receptor agonists and antagonists (S1RAs), detailed experimental protocols for their characterization, and a visual representation of the key signaling pathways involved.

Data Presentation: S1RA Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki). The following tables summarize the Ki values for a selection of S1R agonists and antagonists at the human sigma-1 receptor and their selectivity against the sigma-2 receptor.

Table 1: Binding Affinity (Ki) of Sigma-1 Receptor Agonists

| Compound | Organism/Tissue | Ki (nM) for Sigma-1 | Reference |

| (+)-Pentazocine | Guinea Pig Brain | 3.1 | [6] |

| PRE-084 | Mouse | 2.2 | [7] |

| SA4503 (cutamesine) | Mouse | 4.6 | [1][7] |

| Dextromethorphan | Rat | *See note | [8] |

*Note: Dextromethorphan is a known sigma-1 receptor agonist, but specific Ki values can vary depending on the assay conditions.[8]

Table 2: Binding Affinity (Ki) of Sigma-1 Receptor Antagonists

| Compound | Organism/Tissue | Ki (nM) for Sigma-1 | Ki (nM) for Sigma-2 | Selectivity (Sigma-2/Sigma-1) | Reference |

| This compound (E-52862) | Human (Jurkat cells) | 17.0 ± 7.0 | >1000 (rat) | >58 | [5][9] |

| Haloperidol | Rat Brain | 2.8 | 2.8 | 1 | [6] |

| NE-100 | - | - | - | - | [6][10] |

| BD-1063 | - | 9 (rat), 4.43 | 449 (rat) | ~50 | [11] |

| BD-1047 | - | - | - | - | [6] |

Note: "-" indicates that a specific value was not available in the cited sources.

This compound (E-52862) demonstrates high affinity for the human sigma-1 receptor with a Ki of 17 nM and exhibits significant selectivity over the sigma-2 receptor (Ki > 1000 nM).[5][9] It also shows low affinity for a panel of over 170 other targets, including various receptors, transporters, ion channels, and enzymes, highlighting its specificity.[5]

Experimental Protocols

Accurate determination of binding affinity and functional activity is paramount in the characterization of novel S1RAs. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive inhibition binding assay using [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand, to determine the Ki of a test compound.[2][12]

Materials:

-

Membrane Preparation: Guinea pig liver membranes or cell lines expressing the human sigma-1 receptor (e.g., Jurkat cells).[5][12]

-

Non-specific Binding Ligand: Haloperidol (10 µM).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compounds: Serial dilutions of the this compound to be tested.

-

Scintillation Cocktail and Counter.

-

Glass Fiber Filters (e.g., GF/B).[13]

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 5 nM), and varying concentrations of the test compound. For determining non-specific binding, use a saturating concentration of haloperidol instead of the test compound. The total assay volume is typically 200 µL.

-

Equilibration: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: S1R dissociation from BiP under cellular stress.

Modulation of Ion Channels

S1R has been shown to modulate the activity of various ion channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, as well as NMDA receptors. S[5][14][15]1R agonists can suppress the activity of Nav channels, leading to a reduction in neuronal excitability. T[15]he interaction with these channels is a key mechanism by which S1RAs exert their effects on neuronal function.

Caption: S1R modulation of various ion channels.

Conclusion

The sigma-1 receptor represents a compelling target for the development of novel therapeutics for a multitude of CNS disorders. A thorough understanding of the binding affinity, selectivity, and functional activity of S1R ligands is essential for advancing these drug discovery efforts. The standardized protocols and an appreciation of the complex signaling pathways outlined in this guide provide a solid foundation for researchers in this dynamic field. The continued exploration of S1R pharmacology will undoubtedly lead to the development of innovative and effective treatments for patients in need.

References

- 1. researchgate.net [researchgate.net]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 14. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 15. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

In Vitro Characterization of E-52862: A Selective Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-52862, also known as S1RA or MR-309, is a potent and highly selective antagonist of the sigma-1 (σ1) receptor.[1][2] This chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and pathological states, including neuropathic pain.[1] Preclinical studies have demonstrated the efficacy of E-52862 in models of neuropathic pain, suggesting its therapeutic potential.[1][3] This document provides a comprehensive technical overview of the in vitro characterization of E-52862, detailing its binding profile, functional effects, and the experimental methodologies used for its evaluation.

Core Compound Properties

E-52862 is a synthetic molecule with the IUPAC name 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine.[1] It has been developed for the treatment of neuropathic pain and has undergone Phase I and II clinical trials.[1]

Quantitative Data Summary

The in vitro pharmacological profile of E-52862 is defined by its high affinity and selectivity for the sigma-1 receptor. The following table summarizes the key quantitative data obtained from various binding and functional assays.

| Parameter | Species | Value | Assay Type |

| Ki (Sigma-1) | Human | 17.0 ± 7.0 nM | Radioligand Binding Assay |

| Ki (Sigma-1) | Guinea Pig | 23.5 nM | Radioligand Binding Assay |

| Ki (Sigma-2) | >1000 nM | Radioligand Binding Assay | |

| Ki (5-HT2B) | Human | 328 nM | Radioligand Binding Assay |

| Selectivity | Over 170 other receptors, enzymes, transporters, and ion channels | High | Various Binding Assays |

Table 1: Summary of the in vitro binding affinities of E-52862.[1][2]

Key In Vitro Experiments and Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of E-52862 for the sigma-1 receptor and its selectivity against the sigma-2 receptor and other molecular targets.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the target receptors (e.g., guinea pig brain homogenates for sigma-1 receptors). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[4]

-

Radioligand: A specific radiolabeled ligand for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used.[4][5]

-

Assay Protocol:

-

A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.

-

Increasing concentrations of unlabeled E-52862 are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of E-52862 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow:

Intracellular Calcium Imaging

Objective: To assess the functional antagonist activity of E-52862 at the sigma-1 receptor by measuring its effect on intracellular calcium mobilization.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells, which can endogenously or recombinantly express the sigma-1 receptor and other targets of interest (e.g., TRPA1 channels), are cultured.

-

Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.

-

Assay Protocol:

-

Cells are pre-incubated with E-52862 or vehicle.

-

A sigma-1 receptor agonist or another stimulus known to induce calcium influx is added.

-

Changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope or a plate reader.

-

-

Data Analysis: The fluorescence intensity is measured over time, and the peak or integrated calcium response is quantified. The inhibitory effect of E-52862 is determined by comparing the response in its presence to the control (vehicle) response.

Electrophysiology (Spinal Cord Wind-Up)

Objective: To investigate the effect of E-52862 on neuronal hyperexcitability, a key mechanism in central sensitization and neuropathic pain.

Methodology:

-

Spinal Cord Slice Preparation: Transverse slices of the lumbar spinal cord are prepared from rodents. The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.[6][7]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on dorsal horn neurons.

-

Wind-Up Protocol: A train of repetitive electrical stimuli is delivered to the dorsal root to induce "wind-up," a progressive increase in the neuronal response, which is a cellular correlate of central sensitization.

-

Drug Application: E-52862 is bath-applied to the spinal cord slice, and the effect on the wind-up phenomenon is recorded.

-

Data Analysis: The number of action potentials or the amplitude of the excitatory postsynaptic potentials (EPSPs) during the stimulation train is measured and compared before and after the application of E-52862.

Experimental Workflow:

Co-Immunoprecipitation

Objective: To determine if E-52862 affects the physical interaction between the sigma-1 receptor and other proteins, such as the TRPA1 ion channel.

Methodology:

-

Cell Lysis: Cells expressing both sigma-1 receptor and the protein of interest are lysed to release cellular proteins while maintaining protein-protein interactions.

-

Immunoprecipitation: An antibody specific for one of the proteins (e.g., anti-TRPA1) is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-sigma-1 receptor) to detect its presence in the immunoprecipitated complex.

-

Effect of E-52862: The experiment is performed in the presence and absence of E-52862 to assess its impact on the protein-protein interaction.

In Vitro Microdialysis

Objective: To measure the effect of E-52862 on the release of neurotransmitters, such as glutamate and noradrenaline, in the spinal cord.

Methodology:

-

Spinal Cord Preparation: An in vitro spinal cord preparation is used.

-

Microdialysis Probe Insertion: A microdialysis probe is inserted into the dorsal horn of the spinal cord preparation.[8][9][10]

-

Perfusion and Sampling: The probe is perfused with a physiological solution, and the dialysate, containing extracellular neurotransmitters, is collected at regular intervals.

-

Drug Application: E-52862 is added to the perfusion medium.

-

Neurotransmitter Analysis: The concentration of glutamate and noradrenaline in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[8]

Signaling Pathways and Mechanism of Action

The sigma-1 receptor is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling and interacts with various ion channels and receptors. E-52862, as a sigma-1 receptor antagonist, is proposed to exert its effects by preventing the chaperone from interacting with its partner proteins, thereby modulating downstream signaling events.

One key pathway involves the interaction of the sigma-1 receptor with the TRPA1 ion channel, a sensor for noxious cold and chemical irritants. The sigma-1 receptor can potentiate the activity of TRPA1. By antagonizing the sigma-1 receptor, E-52862 can inhibit TRPA1-mediated responses, such as intracellular calcium influx, which contributes to its analgesic effects.

Furthermore, in the spinal cord, sigma-1 receptor antagonism by E-52862 has been shown to attenuate the wind-up phenomenon, a form of central sensitization. This is achieved, in part, by modulating the release of key neurotransmitters. Specifically, E-52862 can decrease the evoked release of the excitatory neurotransmitter glutamate while enhancing the release of the inhibitory neurotransmitter noradrenaline in the dorsal horn.

Sigma-1 Receptor Signaling Pathway:

Conclusion

The in vitro characterization of E-52862 has established it as a highly potent and selective sigma-1 receptor antagonist. Through a combination of radioligand binding assays, functional cellular assays, and electrophysiological recordings, its mechanism of action has been elucidated. E-52862 effectively antagonizes the sigma-1 receptor, leading to the modulation of ion channel activity, a reduction in neuronal hyperexcitability, and a balancing of neurotransmitter release in key pain-processing pathways. These findings provide a strong rationale for its development as a novel therapeutic agent for the treatment of neuropathic pain.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. E-52862 - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. an-in-vitro-spinal-cord-slice-preparation-for-recording-from-lumbar-motoneurons-of-the-adult-mouse - Ask this paper | Bohrium [bohrium.com]

- 7. Video: Author Spotlight: Advancing Spinal Cord Stimulation - Exploring the Cellular Responses of Motor Neurons Through Patch-Clamp Electrophysiology [jove.com]

- 8. Microdialysis for spinal noradrenaline [bio-protocol.org]

- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 10. Microdialysis to Optimize Cord Perfusion and Drug Delivery in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Sigma-1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction. As a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R plays a crucial role in cellular stress responses and neuronal function.[1] The development of potent and selective S1R antagonists (S1RAs) is a key focus of modern medicinal chemistry. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

This technical guide provides an in-depth analysis of the SAR of various classes of S1RA analogues. It presents quantitative data in a structured format, details key experimental protocols for their characterization, and visualizes the intricate signaling pathways modulated by these compounds.

Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogues

The affinity and functional activity of this compound analogues are typically quantified by their binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50). The following tables summarize the SAR for major classes of this compound analogues, highlighting the impact of structural modifications on their interaction with the S1R.

Piperidine and Piperazine Analogues

The piperidine and piperazine scaffolds are prevalent in many potent S1R antagonists. The basic nitrogen atom within these rings is a key pharmacophoric feature, forming a crucial ionic interaction with the receptor.[2]

| Compound | R1 | R2 | S1R Ki (nM) | Reference |

| Haloperidol | 4-fluorophenyl | 4-chlorophenyl | 2.5 | [3] |

| 1 | Benzyl | 4-phenylpiperazin-1-yl | 3.2 | [3] |

| BD-1063 | 3,4-dichlorophenyl | N/A | - | [4] |

| LMH-2 | 4-fluorobenzamido | Benzyl | - | [4] |

Table 1: SAR of selected piperidine and piperazine-based this compound analogues. The binding affinity (Ki) for the sigma-1 receptor is shown. A lower Ki value indicates higher binding affinity.

Benzofuran Analogues

Benzofuran-containing compounds represent another important class of S1R ligands. The benzofuran moiety often serves as a hydrophobic scaffold that can be functionalized to optimize receptor binding.

| Compound | R | S1R Ki (nM) | Reference |

| Spiro[benzofuran-piperidine] Nitrile 5 | Benzyl | 1.54 | [5] |

| Spiro[benzofuran-piperidine] Nitrile 20 | - | - | [5] |

| Spiro[benzofuran-piperidine] Nitrile 23 | - | - | [5] |

Table 2: SAR of selected benzofuran-based this compound analogues. The binding affinity (Ki) for the sigma-1 receptor is shown.

Experimental Protocols

The characterization of this compound analogues involves a combination of binding and functional assays to determine their affinity, selectivity, and mechanism of action.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6] These assays measure the displacement of a radiolabeled ligand by the test compound.

Protocol for S1R Radioligand Binding Assay:

-

Membrane Preparation: Guinea pig brain homogenates are commonly used as a source of S1R.[7] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Components:

-

Incubation: The membrane preparation, radioligand, and test compound are incubated together to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist and to elucidate its effects on downstream signaling pathways.

S1R is known to modulate intracellular calcium signaling.[9] Calcium flux assays measure changes in intracellular calcium concentration in response to receptor modulation.

Protocol for Fluo-4 AM Calcium Imaging:

-

Cell Culture: Cells expressing S1R (e.g., PC12 cells or primary neurons) are cultured on glass-bottom dishes.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[10]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

-

Stimulation: The cells are stimulated with an S1R agonist in the presence and absence of the this compound analogue being tested.

-

Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time.

-

Data Analysis: The data is analyzed to determine the EC50 or IC50 of the compound in modulating the agonist-induced calcium response.

Electrophysiology techniques, such as whole-cell patch clamp, are used to measure the effects of this compound analogues on ion channel activity. S1R has been shown to modulate various ion channels, including voltage-gated potassium (K+) channels.[11]

Protocol for Whole-Cell Patch Clamp Recording:

-

Cell Preparation: Isolated neurons or other excitable cells expressing S1R are used.

-

Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane.

-

Gigaohm Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane through gentle suction.[12]

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.[12]

-

Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the currents flowing through the ion channels are measured.

-

Drug Application: The this compound analogue is applied to the cell, and any changes in the ion channel currents are recorded.

-

Data Analysis: The data is analyzed to determine the effect of the compound on ion channel properties such as current amplitude, activation, and inactivation kinetics.

Signaling Pathways and Visualization

The S1R modulates a complex network of intracellular signaling pathways. As a chaperone protein at the MAM, it interacts with various proteins to regulate cellular homeostasis.[1]

Key Signaling Events

-

Interaction with BiP: In its inactive state, S1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[1]

-

Ligand Activation: Upon binding of an agonist, S1R dissociates from BiP and can then interact with its client proteins.[7]

-

Modulation of Ion Channels: S1R directly interacts with and modulates the activity of various ion channels, including K+ channels, NMDA receptors, and voltage-gated calcium channels.[11][13]

-

Calcium Homeostasis: S1R plays a critical role in regulating calcium flux between the ER and mitochondria, which is essential for cellular energy production and survival.[1]

Graphviz Visualizations

The following diagrams, generated using the DOT language, illustrate key S1R signaling pathways and a typical experimental workflow.

Conclusion

The study of the structure-activity relationship of this compound analogues is a dynamic and critical field in the pursuit of novel therapeutics for a multitude of CNS disorders. This guide has provided a comprehensive overview of the key structural features influencing the activity of major this compound classes, detailed essential experimental protocols for their characterization, and visualized the complex signaling networks they modulate. A thorough understanding of these principles will undoubtedly accelerate the development of the next generation of S1R-targeting drugs with enhanced potency, selectivity, and therapeutic benefit.

References

- 1. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. iris.unict.it [iris.unict.it]

- 5. researchgate.net [researchgate.net]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. google.com [google.com]

- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of S1RA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of S1RA hydrochloride, a potent and selective Sigma-1 receptor (S1R) antagonist. The information presented herein is intended to support research, drug development, and formulation activities by providing key data on the molecule's chemical and physical characteristics, as well as its mechanism of action.

Chemical and Physical Properties

This compound hydrochloride, also known as E-52862, is a synthetic compound belonging to the arylpyrazole class. Its fundamental physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine hydrochloride |

| CAS Number | 1265917-14-3 |

| Molecular Formula | C₂₀H₂₄ClN₃O₂ |

| Molecular Weight | 373.88 g/mol [1][2] |

| Appearance | Solid[3] |

| Property | Value | Experimental Method |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) is a common method for determining the melting point of active pharmaceutical ingredients (APIs). A typical DSC experiment involves heating a small sample of the compound at a constant rate and measuring the heat flow required to maintain the sample and a reference at the same temperature. The melting point is identified as the peak of the endothermic event on the resulting thermogram. |

| pKa | Data not available | Potentiometric titration is a standard method for pKa determination. This involves dissolving the compound in a suitable solvent and titrating it with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve. |

| LogP | Data not available | The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination. In this method, the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. |

Solubility Profile

The solubility of this compound hydrochloride has been reported in various solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 10 mg/mL |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |

Experimental Protocol for Solubility Determination (General Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically confirmed by measuring the concentration of the solute in the supernatant at different time points until a constant value is obtained.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). The S1R plays a crucial role in regulating cellular stress responses and calcium signaling.

Under normal physiological conditions, the S1R is associated with the binding immunoglobulin protein (BiP), also known as GRP78. Upon stimulation by agonists or cellular stress, the S1R dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R). This interaction modulates the transfer of calcium (Ca²⁺) from the ER to the mitochondria, a critical process for maintaining cellular energy homeostasis and function.[4][5]

As an antagonist, this compound is believed to exert its effects by binding to the S1R and preventing the conformational changes necessary for its dissociation from BiP and subsequent interactions with downstream effectors like the IP3R.[5] This action can inhibit the modulation of calcium signaling and other S1R-mediated cellular processes.

Experimental Protocol for Sigma-1 Receptor Binding Assay (Radioligand Competition Assay):

The binding affinity of this compound to the S1R is typically determined using a radioligand competition binding assay.

-

Membrane Preparation: Membranes expressing the Sigma-1 receptor are prepared from a suitable source, such as guinea pig brain tissue or cells engineered to overexpress the receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound hydrochloride).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity for the receptor.

This compound has demonstrated high affinity for the human Sigma-1 receptor with a Ki value of 17 nM.[2][6] It exhibits significant selectivity over the Sigma-2 receptor.[6]

Visualizations

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 Receptor signaling at the ER-mitochondrial interface and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand competition binding assay to determine the Ki of this compound.

References

- 1. This compound hydrochloride | 1265917-14-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 2. glpbio.com [glpbio.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Unlocking the Therapeutic Potential of S1RA (CAS 1265917-14-3): A Technical Guide for Researchers

A Comprehensive Overview of the Selective Sigma-1 Receptor Antagonist in Pain Research and Beyond

Introduction

S1RA, also known by its developmental codes E-52862 and MR309, is a potent and highly selective antagonist of the sigma-1 (σ1) receptor.[1][2][3] Identified by the CAS number 1265917-14-3, this small molecule has emerged as a promising therapeutic candidate, particularly in the challenging field of neuropathic pain.[3][4][5] This technical guide provides an in-depth exploration of this compound's research applications, mechanism of action, and key experimental findings, tailored for researchers, scientists, and drug development professionals.

Core Compound Profile

| Property | Value | Reference |

| CAS Number | 1265917-14-3 | [1] |

| Synonyms | E-52862, MR309, this compound | [1][3][4] |

| Molecular Formula | C20H23N3O2 • HCl | [1] |

| Mechanism of Action | Selective Sigma-1 (σ1) Receptor Antagonist | [1][2] |

Quantitative Data: Binding Affinity and Efficacy

This compound exhibits high affinity and selectivity for the human sigma-1 receptor. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Species/System | Reference |

| Ki (σ1 Receptor) | 17 nM | Human | [1][2][5] |

| Ki (σ2 Receptor) | > 1000 nM | Guinea pig, Rat | [2][5] |

| Selectivity (σ2 vs σ1) | > 500-fold | [1] | |

| ED50 (Capsaicin-induced mechanical allodynia) | 26.3 mg/kg | Mice | [1] |

| ED50 (Formalin-induced licking/biting) | 43.7 mg/kg | Mice | [1] |

| ED50 (Partial sciatic nerve ligation-induced thermal hyperalgesia) | 18.8 mg/kg | Mice | [1] |

| ED50 (Mechanical Allodynia in PSNL model) | 35.8 ± 3.4 mg/kg | Mice | [6] |

Mechanism of Action and Signaling Pathways

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[7][8][9] It plays a crucial role in regulating cellular stress responses and modulating various signaling pathways. This compound exerts its effects by antagonizing this receptor, thereby influencing several downstream processes implicated in pain sensitization.

Modulation of Neuronal Excitability

The sigma-1 receptor modulates the activity of several ion channels and neurotransmitter receptors involved in neuronal excitability. By antagonizing the sigma-1 receptor, this compound can attenuate the hyperexcitability of neurons that characterizes neuropathic pain states.

Caption: this compound antagonizes the sigma-1 receptor, modulating ion channels and neurotransmitter receptors to reduce neuronal hyperexcitability and central sensitization, key drivers of neuropathic pain.

Regulation of Calcium Homeostasis

The sigma-1 receptor, located at the ER-mitochondrion interface, plays a key role in regulating calcium (Ca2+) signaling between these two organelles through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[10] Dysregulation of calcium homeostasis is implicated in neuronal dysfunction and pain.

Caption: this compound's antagonism of the sigma-1 receptor modulates IP3 receptor-mediated calcium release from the ER, influencing mitochondrial calcium uptake and cellular stress responses.

Key Research Applications and Experimental Protocols

This compound has been extensively investigated in various preclinical models of pain and has progressed to clinical trials, demonstrating its potential as a novel analgesic.

Neuropathic Pain

A primary application of this compound is in the treatment of neuropathic pain arising from different etiologies, including nerve injury, diabetes, and chemotherapy.[4][5]

Experimental Protocol: Partial Sciatic Nerve Ligation (PSNL) in Mice

This model is commonly used to induce neuropathic pain.

-

Animal Model: Adult male C57BL/6J mice.

-

Surgical Procedure: Under isoflurane anesthesia, the left sciatic nerve is exposed. Approximately one-third to one-half of the nerve thickness is tightly ligated with a 7-0 silk suture.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered intraperitoneally (i.p.) at doses ranging from 20 to 80 mg/kg.[6]

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.[6]

-

Thermal Hyperalgesia: Measured using a plantar test apparatus to assess the latency to paw withdrawal from a radiant heat source.

-

-

Data Analysis: The dose-response relationship is analyzed to determine the ED50 value.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. E-52862 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 10. labs.penchant.bio [labs.penchant.bio]

Methodological & Application

Application Notes and Protocols for S1RA in Neuropathic Pain Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sigma-1 Receptor Antagonists (S1RA) in preclinical animal models of neuropathic pain. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on peer-reviewed studies.

Introduction to this compound and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. The sigma-1 receptor (S1R) has emerged as a key therapeutic target for neuropathic pain.[1][2] S1Rs are unique ligand-operated molecular chaperones primarily located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in modulating ion channels, neurotransmitter systems, and intracellular calcium signaling.[1][3]

S1R antagonists, such as this compound (also known as E-52862 or MR309), have demonstrated significant efficacy in alleviating neuropathic pain in various animal models.[1][2][4] These compounds have been shown to inhibit central sensitization, a key mechanism underlying the development and maintenance of neuropathic pain.[2][4][5]

Mechanism of Action of this compound in Neuropathic Pain

This compound exerts its analgesic effects through multiple mechanisms, primarily by modulating neuronal excitability and neuroinflammation. The sigma-1 receptor interacts with several key players in pain signaling pathways, including:

-

NMDA Receptors: S1R antagonists can attenuate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for the induction and maintenance of central sensitization in the spinal cord.[3]

-

Voltage-gated Ion Channels: S1R modulates the function of various voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby regulating neuronal excitability.[1]

-

Opioid Receptors: S1R antagonists have been shown to potentiate the analgesic effects of opioids, suggesting a synergistic interaction with the endogenous opioid system.[1][6]

-

Descending Noradrenergic Pathway: this compound can enhance the release of noradrenaline in the spinal dorsal horn, activating spinal α2-adrenoceptors which contributes to its antinociceptive effects.[7]

Signaling Pathway of this compound in Neuropathic Pain

Caption: this compound inhibits the Sigma-1 receptor, reducing central sensitization.

Experimental Protocols

Animal Models of Neuropathic Pain

Several rodent models are commonly used to induce neuropathic pain and test the efficacy of this compound.

1. Partial Sciatic Nerve Ligation (PSNL)

-

Principle: This model, also known as the Seltzer model, involves tying a tight ligature around a portion of the sciatic nerve, leading to nerve damage and subsequent pain hypersensitivity.

-

Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Make a small incision at the mid-thigh level to expose the sciatic nerve.

-

Carefully dissect and ligate approximately one-third to one-half of the nerve diameter with a silk suture.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Expected Outcome: Animals develop mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within a few days, which can persist for several weeks.

2. Spared Nerve Injury (SNI)

-

Principle: This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.

-

Procedure:

-

Anesthetize the animal.

-

Expose the sciatic nerve and its three terminal branches.

-

Tightly ligate and transect the tibial and common peroneal nerves, removing a small section of the distal nerve stump.

-

Ensure the sural nerve remains untouched.

-

Close the incision.

-

-

Expected Outcome: A robust and long-lasting mechanical and cold hypersensitivity develops in the territory of the spared sural nerve.

3. Streptozotocin (STZ)-Induced Diabetic Neuropathy

-

Principle: A single high-dose injection of streptozotocin induces hyperglycemia, leading to the development of painful diabetic neuropathy.

-

Procedure:

-

Induce diabetes by a single intraperitoneal injection of STZ (typically 50-60 mg/kg in rats).

-

Monitor blood glucose levels to confirm the onset of diabetes (glucose levels > 250 mg/dL).

-

Behavioral testing for neuropathic pain can commence 2-4 weeks after STZ injection.

-

-

Expected Outcome: Animals develop mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of painful diabetic neuropathy in humans.[3]

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating this compound efficacy in neuropathic pain models.

Behavioral Assays for Pain Assessment

1. Mechanical Allodynia: von Frey Test

-

Principle: This test measures the withdrawal threshold of the paw in response to a non-noxious mechanical stimulus.

-

Procedure:

-

Place the animal in a chamber with a wire mesh floor and allow it to acclimatize.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is recorded as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is calculated using the up-down method.

-

-

This compound Effect: this compound administration is expected to dose-dependently increase the paw withdrawal threshold in neuropathic animals, indicating a reduction in mechanical allodynia.[4][8]

2. Thermal Hyperalgesia: Plantar Test (Hargreaves Method)

-

Principle: This test measures the latency of paw withdrawal in response to a radiant heat source.

-

Procedure:

-

Place the animal in a plastic chamber on a glass plate.

-

A movable radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

-

The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.

-

A cut-off time is set to prevent tissue damage.

-

-

This compound Effect: this compound treatment is expected to significantly increase the paw withdrawal latency in nerve-injured animals, demonstrating an antihyperalgesic effect.[3][4]

3. Cold Allodynia: Cold Plate Test

-

Principle: This test assesses the response to a noxious cold stimulus.

-

Procedure:

-

Place the animal on a metal plate maintained at a constant cold temperature (e.g., 4°C).

-

Observe the animal's behavior and record the latency to the first sign of pain (e.g., lifting or licking the paw).

-

-

This compound Effect: this compound is expected to increase the latency to a pain response, indicating a reduction in cold allodynia.[6]

Data Presentation: Summary of Quantitative Data

| Animal Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Outcome | Reference |

| Sciatic Nerve Injury | von Frey Test | 16, 32, 64 | Dose-dependent increase in paw withdrawal threshold | [4] |

| Sciatic Nerve Injury | Plantar Test | 16, 32, 64 | Dose-dependent increase in paw withdrawal latency | [4] |

| Spared Nerve Injury | von Frey Test | 25 (twice daily) | Significant reduction in mechanical allodynia | [6] |

| Spared Nerve Injury | Cold Plate Test | 25 (twice daily) | Significant reduction in cold allodynia | [6] |

| STZ-induced Diabetes | von Frey Test | 20 | Significant attenuation of mechanical allodynia | [3] |

| STZ-induced Diabetes | Plantar Test | 20 | Significant attenuation of thermal hyperalgesia | [3] |

| Formalin Test | Flinching/Licking | 20, 40, 80 | Dose-related attenuation of nociceptive behaviors | [7][9] |

| Capsaicin-induced | Mechanical Hypersensitivity | 16, 32, 64 | Dose-dependent inhibition of hypersensitivity | [4] |

Conclusion

The selective sigma-1 receptor antagonist, this compound, has consistently demonstrated robust efficacy in a variety of preclinical models of neuropathic pain. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute studies to evaluate the therapeutic potential of this compound and other S1R modulators. The ability of this compound to reverse established neuropathic pain and the lack of tolerance development with repeated administration highlight its promise as a novel analgesic.[4][6]

References

- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]

- 2. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of this compound, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Protocol for the Dissolution of S1RA for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of S1RA (E-52862), a selective sigma-1 receptor antagonist, for use in in vivo research. The following instructions are designed to ensure consistent and effective preparation of this compound solutions for administration in animal models.

Physicochemical Properties and Solubility

This compound is a potent and selective sigma-1 receptor antagonist. Understanding its physical and chemical characteristics is crucial for appropriate formulation.

Table 1: Physicochemical and Solubility Data for this compound Hydrochloride

| Property | Value | Source |

| Molecular Weight | 373.88 g/mol | [1] |

| Solubility in DMSO | 100 mg/mL (with ultrasonication) | [1] |

| Solubility in Water | 16.67 mg/mL (with ultrasonication) | [1] |

| Ki for human σ1R | 17 nM | [1][2] |

Recommended Vehicles for In Vivo Administration

Based on published literature, the following vehicles are recommended for the in vivo administration of this compound.

Table 2: Recommended Vehicles for this compound Administration

| Vehicle | Route of Administration | Notes |

| 0.9% Physiological Saline | Intraperitoneal (i.p.), Oral (p.o.) | Suitable for achieving desired concentrations for many study designs. |

| 0.5% Hydroxypropyl Methylcellulose (HPMC) | Intraperitoneal (i.p.), Oral (p.o.) | A common vehicle for suspending compounds for oral and parenteral administration. |

Experimental Protocols

Protocol 1: Dissolution of this compound in 0.9% Physiological Saline

This protocol is suitable for preparing this compound solutions for intraperitoneal or oral administration.

Materials:

-

This compound hydrochloride

-

0.9% Sodium Chloride solution (sterile, physiological saline)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the required amount of this compound hydrochloride powder.

-

Initial Wetting: Add a small volume of 0.9% saline to the this compound powder to create a paste. This helps to prevent clumping.

-

Dilution: Gradually add the remaining volume of 0.9% saline to achieve the final desired concentration.

-

Vortexing: Vortex the solution vigorously for 1-2 minutes to aid in dissolution.

-

Sonication: Place the solution in an ultrasonic water bath. Sonicate in short bursts (e.g., 5-10 minutes) until the this compound is completely dissolved.[1] Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.

Protocol 2: Preparation of 0.5% HPMC Solution

This protocol outlines the preparation of the HPMC vehicle, which can then be used to suspend this compound.

Materials:

-

Hydroxypropyl Methylcellulose (HPMC)

-

Sterile, purified water

-

Stir plate and magnetic stir bar

-

Beaker

Procedure:

-

Heating Water: Heat approximately half of the total required volume of water to 60-70°C.

-

Dispersing HPMC: While stirring the heated water, slowly add the HPMC powder to create a uniform dispersion.

-

Cooling: Remove the solution from the heat and add the remaining volume of cold water.

-

Stirring: Continue to stir the solution until it becomes clear and uniform. This may take several hours. For best results, stir overnight at 4°C.

-

Storage: Store the 0.5% HPMC solution at 2-8°C.

Protocol 3: Dissolution of this compound in 0.5% HPMC

This protocol is suitable for preparing this compound suspensions for intraperitoneal or oral administration.

Materials:

-

This compound hydrochloride

-

Prepared 0.5% HPMC solution

-

Sterile conical tubes or vials

-

Vortex mixer

-

Homogenizer (optional, for higher concentrations or poorly soluble batches)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound hydrochloride powder.

-